Citric Acid

Description

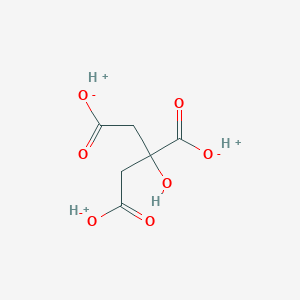

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7, Array | |

| Record name | CITRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | citric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Citric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141633-96-7 | |

| Record name | Citric acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141633-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020332 | |

| Record name | Citric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999), Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air, Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO], Solid, COLOURLESS CRYSTALS., White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry air | |

| Record name | CITRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CITRIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Citric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/38/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | CITRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

100 °C | |

| Record name | CITRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Very soluble in water; freely soluble in ethanol; soluble in ether, In water, 3.83X10+5 mg/L at 25 °C, Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C, Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform, 592.0 mg/mL, Solubility in water, g/100ml at 20 °C: 59, Very soluble in water, slightly soluble in ether, Freely soluble (in ethanol) | |

| Record name | CITRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CITRIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/38/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.665 g/cu cm at 20 °C, BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C, Density: 1.542 g/cu cm /Citric acid monohydrate/, White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ | |

| Record name | CITRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution, Colorless, translucent crystals or powder, Rhombic crystals from water with 1 mol of water of crystallization | |

CAS No. |

77-92-9 | |

| Record name | CITRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citric acid, anhydrous [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | citric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citric acid, anhydrous | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | citric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDROUS CITRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF417D3PSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

307 °F (anhydrous) (NTP, 1992), 153 °C | |

| Record name | CITRIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CITRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/911 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Citric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0855 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to Citric Acid Anhydrous and Monohydrate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between citric acid anhydrous and this compound monohydrate, providing quantitative data, detailed experimental protocols, and visual representations of their roles in key laboratory processes. Understanding the distinct properties of these two forms is crucial for ensuring accuracy, reproducibility, and efficiency in research and development.

Core Differences and Physicochemical Properties

The fundamental distinction between the two forms lies in the presence of a single water molecule in the crystal structure of this compound monohydrate.[1][2] This seemingly minor difference has significant implications for their respective physicochemical properties and, consequently, their applications in a laboratory setting. This compound anhydrous is formed when this compound is crystallized from hot water, while the monohydrate form crystallizes from cold water.[3] The monohydrate can be converted to the anhydrous form by heating it to approximately 78°C.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative differences between this compound anhydrous and monohydrate, providing a clear basis for selecting the appropriate form for a specific application.

Table 1: General Physicochemical Properties

| Property | This compound Anhydrous | This compound Monohydrate | Reference(s) |

| Chemical Formula | C₆H₈O₇ | C₆H₈O₇·H₂O | [1] |

| Molecular Weight | 192.12 g/mol | 210.14 g/mol | |

| Water Content | ≤ 0.5% | 7.5% - 9.0% | |

| Appearance | White crystalline powder | Colorless crystals or white crystalline powder | |

| Melting Point | ~153°C | ~135°C (decomposes) | |

| Density | Higher than monohydrate | Lower than anhydrous |

Table 2: Solubility and Stability

| Property | This compound Anhydrous | This compound Monohydrate | Reference(s) |

| Solubility in Water | Highly soluble, dissolves rapidly | Highly soluble, may dissolve slower than anhydrous | |

| Hygroscopicity | More hygroscopic (readily absorbs moisture) | Less hygroscopic | |

| Stability in Humid Conditions | Less stable, prone to caking and clumping | More stable due to the presence of water of crystallization | |

| Shelf Life (in dry conditions) | Longer shelf life | Shorter shelf life |

Experimental Protocols

The choice between anhydrous and monohydrate this compound is critical in the preparation of laboratory reagents and in various experimental procedures. The following protocols provide detailed methodologies for common laboratory applications.

Preparation of a 10 mM Citrate Buffer (pH 6.0) for Antigen Retrieval

Citrate buffer is widely used in immunohistochemistry for heat-induced epitope retrieval (HIER), a process that unmasks antigenic sites in formalin-fixed, paraffin-embedded tissue sections. The key consideration when choosing between the two forms is the difference in their molecular weights.

Methodology:

-

Using this compound Anhydrous:

-

Weigh out 1.92 grams of this compound anhydrous (C₆H₈O₇).

-

Dissolve in 800 mL of deionized water.

-

Adjust the pH to 6.0 using 1N NaOH.

-

Add deionized water to a final volume of 1 liter.

-

For enhanced performance, 0.5 mL of Tween 20 can be added.

-

-

Using this compound Monohydrate:

-

Weigh out 2.10 grams of this compound monohydrate (C₆H₈O₇·H₂O).

-

Dissolve in 800 mL of deionized water.

-

Adjust the pH to 6.0 using 1N NaOH.

-

Add deionized water to a final volume of 1 liter.

-

For enhanced performance, 0.5 mL of Tween 20 can be added.

-

Note: When preparing buffers, it is crucial to use the correct molecular weight to ensure the desired molarity.

References

An In-depth Technical Guide to the pKa Values of Citric Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constants (pKa values) of citric acid in aqueous solutions. It includes tabulated quantitative data, detailed experimental protocols for pKa determination, and logical diagrams to illustrate key processes and relationships.

Introduction to this compound and its Dissociation

This compound (IUPAC name: 2-Hydroxypropane-1,2,3-tricarboxylic acid) is a weak organic acid with the chemical formula C₆H₈O₇.[1] It is a tribasic, or triprotic, acid, meaning it has three carboxylic acid groups that can sequentially donate protons in an aqueous solution.[2][3] This property makes it a crucial component in various biological systems and a versatile excipient in pharmaceutical formulations, often used as an acidifier, a chelating agent, and in buffer systems.[1]

The extent of ionization of each carboxylic group is defined by its acid dissociation constant (Ka) or, more conveniently, its logarithmic counterpart, pKa. Understanding these pKa values is critical for controlling pH, predicting chemical behavior, and ensuring the stability and efficacy of active pharmaceutical ingredients (APIs) in solution.

Quantitative pKa Data for this compound

This compound's dissociation occurs in three distinct steps, each with a characteristic pKa value. A fourth pKa value associated with the hydroxyl group has also been reported.[1] The pKa values are typically measured at 25 °C and can be extrapolated to zero ionic strength.

| Dissociation Constant | Equilibrium Reaction | pKa Value (at 25 °C) | Ka Value (at 25 °C) |

| pKa₁ | H₃C₆H₅O₇ ⇌ H₂C₆H₅O₇⁻ + H⁺ | 3.13 | 7.4 x 10⁻⁴ |

| pKa₂ | H₂C₆H₅O₇⁻ ⇌ HC₆H₅O₇²⁻ + H⁺ | 4.76 | 1.7 x 10⁻⁵ |

| pKa₃ | HC₆H₅O₇²⁻ ⇌ C₆H₅O₇³⁻ + H⁺ | 6.40 | 4.0 x 10⁻⁷ |

| pKa₄ (hydroxyl) | C₆H₅O₇(OH) ⇌ C₆H₅O₇(O⁻) + H⁺ | ~14.4 | ~4.0 x 10⁻¹⁵ |

Data compiled from sources.

The speciation diagram of this compound shows that it can act as an effective buffer solution between approximately pH 2 and pH 8. In biological systems, which are typically around pH 7, the predominant species are the mono-hydrogen citrate ion (HC₆H₅O₇²⁻) and the fully deprotonated citrate ion (C₆H₅O₇³⁻).

This compound Dissociation Pathway

The sequential loss of three protons from the carboxylic acid groups is the primary feature of this compound in aqueous solutions. The following diagram illustrates this stepwise dissociation.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure. Potentiometric titration is the most common and precise method, while spectrophotometry offers an alternative approach.

Potentiometric Titration

This method involves titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) while monitoring the solution's pH with a calibrated pH meter. The pKa values correspond to the pH at the half-equivalence points of the titration.

Methodology:

-

Reagent Preparation:

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH). Ensure it is carbonate-free by using boiled, deionized water and storing it with a soda-lime trap.

-

Prepare a 0.1 M solution of this compound by accurately weighing the pure solid (anhydrous or monohydrate) and dissolving it in a known volume of deionized water.

-

-

Instrumentation Setup:

-

Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Set up a titration apparatus with a burette containing the standardized NaOH solution and a beaker containing a precise volume (e.g., 50.0 mL) of the this compound solution on a magnetic stirrer.

-

Immerse the calibrated pH electrode in the this compound solution.

-

-

Titration Procedure:

-

Record the initial pH of the this compound solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly near the equivalence points, reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a detailed titration curve.

-

Continue the titration well past the final equivalence point (e.g., until pH ~12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the three equivalence points, which are the points of maximum slope on the curve (inflection points). These can be found using the first or second derivative of the titration curve.

-

The pKa values are determined from the pH at the half-equivalence points.

-

pKa₁ = pH at ½ of the volume of the first equivalence point.

-

pKa₂ = pH at the volume halfway between the first and second equivalence points.

-

pKa₃ = pH at the volume halfway between the second and third equivalence points.

-

-

The following diagram outlines the workflow for this protocol.

UV-Vis Spectrophotometry

This method relies on the principle that the protonated and deprotonated forms of a molecule may have different UV-Vis absorbance spectra. By measuring the absorbance of a this compound solution at a fixed wavelength across a range of pH values, the ratio of the different citrate species can be determined, and thus the pKa can be calculated.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mM).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 8).

-

-

Spectral Acquisition:

-

For each buffer solution, prepare a sample by adding a small, constant amount of the this compound stock solution.

-

Measure the full UV absorbance spectrum (e.g., 200-300 nm) for each sample to identify a wavelength where the absorbance changes significantly with pH. For citrate, this is often near 210 nm.

-

Measure the absorbance of solutions at very low pH (<1.0) and very high pH (>8) to determine the absorbance of the fully protonated (AH₃) and fully deprotonated (A³⁻) species, respectively.

-

-

Data Collection:

-

Measure the absorbance (A) of each buffered this compound sample at the chosen analytical wavelength.

-

-

Data Analysis:

-

The pKa can be determined using a graphical application of the Henderson-Hasselbalch equation:

-

pH = pKa + log([A⁻]/[HA])

-

-

The ratio of the deprotonated form [A⁻] to the protonated form [HA] can be expressed in terms of absorbance values. For the first dissociation:

-

[H₂Cit⁻]/[H₃Cit] = (A - A_H₃Cit) / (A_H₂Cit⁻ - A)

-

-

A plot of pH versus log([A⁻]/[HA]) yields a straight line where the y-intercept is the pKa. This process is repeated for each dissociation step in its relevant pH range.

-

The Henderson-Hasselbalch Relationship

A core principle in pKa determination is the Henderson-Hasselbalch equation, which links pH, pKa, and the relative concentrations of the acidic and basic forms of a substance. A critical point in any titration or analysis is when the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal. At this point, the logarithmic term becomes zero, and the pH is equal to the pKa.

References

An In-depth Technical Guide to the Solubility of Citric Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of citric acid in various organic solvents, a critical parameter in pharmaceutical formulation, chemical synthesis, and drug development. Understanding the solubility behavior of this compound allows for the optimization of processes such as crystallization, purification, and the development of novel drug delivery systems.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. Generally, its solubility is greatest in polar protic solvents due to the formation of hydrogen bonds with its three carboxylic acid groups and one hydroxyl group. The following tables summarize the quantitative solubility data of this compound in a range of common organic solvents.

Table 1: Solubility of this compound in Various Organic Solvents at Specific Temperatures

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |

| Methanol | 19 | 197 |

| Ethanol (absolute) | 15 | 76 |

| Ethanol | 25 | 62 |

| Propanol | 19 | 62.8 |

| Amyl Alcohol | - | 15.43 (in saturated solution) |

| Acetone | - | Freely Soluble |

| Ethyl Acetate | - | 5.28 (in saturated solution) |

| Amyl Acetate | 25 | 4.41 |

| 1,4-Dioxane | 25 | 35.9 |

| Diethyl Ether | 25 | 1.05 |

| Chloroform | - | 0.007 (in saturated solution) |

| Benzene | - | Insoluble |

| Toluene | - | Insoluble |

| Carbon Disulfide | - | Insoluble |

| Xylene | - | Insoluble |

Table 2: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures[1]

| Temperature (K) | Ethanol | 2-Propanol | 1,4-Dioxane | Acetonitrile | Tetrahydrofuran (THF) |

| 303.2 | 0.110 | 0.055 | 0.051 | 0.010 | 0.105 |

| 308.2 | 0.125 | 0.065 | 0.060 | 0.013 | 0.120 |

| 313.2 | 0.140 | 0.075 | 0.070 | 0.016 | 0.135 |

| 318.2 | 0.155 | 0.085 | 0.080 | 0.019 | 0.150 |

| 323.2 | 0.170 | 0.095 | 0.090 | 0.022 | 0.165 |

| 328.2 | 0.185 | 0.105 | 0.100 | 0.025 | 0.180 |

| 333.2 | 0.200 | 0.115 | 0.110 | 0.028 | 0.195 |

Note: The data in Table 2 is estimated from graphical representations in the cited source and should be considered approximate.

Experimental Protocols for Solubility Determination

The reliable determination of solubility is fundamental for research and development. The "shake-flask" or static equilibrium method is a traditional and widely accepted technique, often coupled with a gravimetric or other analytical method for concentration measurement.[2]

Key Methodologies:

-

Static Analytical Method: In this method, a supersaturated solution of the solute (this compound) in the solvent is prepared in a sealed container.[3] The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.[4] After equilibrium, the undissolved solid is separated from the saturated solution by filtration or centrifugation. The concentration of this compound in the clear supernatant is then determined using an appropriate analytical technique.[3]

-

Gravimetric Method: This is a common and straightforward analytical technique for determining the concentration of the solute in the saturated solution. A precisely measured volume or weight of the saturated filtrate is taken and placed in a pre-weighed container. The solvent is then evaporated, typically in a drying oven, until a constant weight of the dry solute (this compound) is achieved. The solubility can then be calculated from the mass of the residue and the initial volume or mass of the solution.

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the static equilibrium method combined with gravimetric analysis.

Caption: Workflow for Solubility Determination.

Factors Influencing Solubility

-

Solvent Polarity: this compound, a highly polar molecule, demonstrates greater solubility in polar solvents like alcohols and limited solubility in non-polar solvents such as benzene and chloroform. Carboxylic acids are generally soluble in polar organic solvents like ethanol and acetone.

-

Temperature: The solubility of this compound in most organic solvents increases with temperature. This positive correlation is evident in the data presented in Table 2, where the mole fraction solubility consistently rises as the temperature increases from 303.2 K to 333.2 K.

-

Hydrogen Bonding: The presence of three carboxyl groups and one hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols, can effectively solvate this compound molecules, leading to higher solubility.

Relevance in Drug Development

The solubility of this compound in organic solvents is a crucial consideration in several areas of pharmaceutical development:

-

Co-crystal Formation: this compound is widely used as a co-former to create co-crystals with active pharmaceutical ingredients (APIs). This technique can enhance the solubility, dissolution rate, and bioavailability of poorly soluble drugs.

-

Formulation of Non-aqueous Solutions: For drugs that are unstable in aqueous environments, non-aqueous solutions or suspensions using organic solvents may be required. Knowledge of this compound's solubility is essential when it is used as an excipient (e.g., as an acidifier or chelating agent) in such formulations.

-

Purification and Crystallization: During the synthesis and purification of this compound or its derivatives, crystallization from organic or mixed-solvent systems is a common practice. Solubility data is vital for selecting appropriate solvents and optimizing yield and crystal quality.

-

Drug Delivery Systems: this compound is used to synthesize biodegradable polymers for drug delivery applications. The polymerization reactions are often carried out in organic solvents, making solubility data essential for process development.

References

An In-depth Technical Guide to the Chelation Mechanism of Citric Acid with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the chelation of metal ions by citric acid. It details the underlying coordination chemistry, the profound influence of pH on complex formation, and the structural diversity of resulting metal-citrate species. Quantitative data on complex stability is presented, alongside detailed experimental protocols for characterization, to support advanced research and development applications.

Introduction to this compound as a Chelating Agent

This compound, a naturally occurring tricarboxylic acid, is a highly effective and biocompatible chelating agent.[1][2] Its molecular structure, featuring three carboxyl groups (-COOH) and one hydroxyl group (-OH), allows it to form multiple coordination bonds with a single metal ion, creating stable, water-soluble complexes known as chelates.[1] This ability to sequester metal ions is pivotal in numerous fields, including pharmaceuticals to enhance drug stability and efficacy, food preservation to prevent metal-catalyzed spoilage, and environmental science for metal remediation. Understanding the intricate mechanism of citrate chelation is crucial for optimizing its application and developing novel solutions in drug delivery, controlling metal ion homeostasis, and mitigating metal toxicity.

The Core Chelation Mechanism

Chelation by this compound involves the donation of lone pair electrons from the oxygen atoms of its carboxyl and hydroxyl groups to a central metal ion, forming stable coordinate bonds. The resulting structure is typically a five- or six-membered ring, which confers significant thermodynamic stability, a phenomenon known as the chelate effect.

The primary functional groups responsible for chelation are the three carboxylic acid moieties and the central α-hydroxyl group. The specific atoms that coordinate with the metal ion depend heavily on the solution's pH, which dictates the protonation state of these functional groups.

The Critical Role of pH and Citrate Speciation

The efficacy of this compound as a chelating agent is inextricably linked to the solution pH. This compound is a triprotic acid, meaning it can donate three protons from its carboxyl groups in a stepwise manner. The protonation state of this compound (H₃Cit) and its subsequent conjugate bases (H₂Cit⁻, HCit²⁻, and Cit³⁻) varies significantly with pH.

-

Low pH (Acidic, pH < 3): this compound exists predominantly in its fully protonated form (H₃Cit). Its ability to chelate is limited as the carboxyl groups are not deprotonated and thus are poor electron donors.

-

Intermediate pH (pH 3-6): As the pH increases, the carboxyl groups progressively deprotonate to H₂Cit⁻ and HCit²⁻. This increased negative charge enhances the electrostatic attraction to positive metal ions, making chelation more favorable. This range is often optimal for the formation of many metal-citrate complexes.

-

High pH (Alkaline, pH > 6): this compound becomes fully deprotonated to the citrate ion (Cit³⁻), which is a powerful chelator. At sufficiently high pH (typically >11), the central hydroxyl group can also be deprotonated, providing an additional coordination site and enabling the formation of even more stable complexes. However, at high pH, there is a competing reaction where many metal ions tend to precipitate as metal hydroxides, which can hinder the formation of soluble citrate complexes.

The relationship between pH and the dominant species of this compound is a foundational concept for controlling chelation.

Caption: pH-dependent speciation of this compound in aqueous solution.

Coordination Modes and Complex Structures

This compound is a versatile ligand capable of forming various types of complexes depending on the metal ion, pH, and the metal-to-ligand molar ratio.

-

Mononuclear Complexes: A single metal ion is chelated by one or more citrate molecules. This is common at lower pH values and when citrate is in excess.

-

Binuclear and Polynuclear Complexes: Two or more metal centers are bridged by citrate ligands. This often occurs at higher pH and higher metal-to-ligand ratios. The central hydroxyl group of citrate frequently participates in bridging metal ions in these structures. For example, iron(III) is known to form polynuclear structures with citrate, which is highly relevant in biological iron transport.

The general mechanism involves the citrate molecule wrapping around the metal ion to form a stable chelate ring structure.

Caption: Generalized coordination of a metal ion by a citrate molecule.

Quantitative Data: Stability of Metal-Citrate Complexes

The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The stability of metal-citrate complexes varies significantly depending on the metal ion's charge and size. The table below summarizes representative stability constants for 1:1 metal-citrate complexes.

| Metal Ion | Log K₁ | Reference(s) |

| Ca²⁺ | 3.5 - 4.9 | |

| Mg²⁺ | 3.2 - 4.4 | |

| Mn²⁺ | 3.7 - 5.0 | |

| Fe²⁺ | 4.4 - 5.9 | |

| Co²⁺ | 4.7 - 6.1 | |

| Ni²⁺ | 5.2 - 6.5 | |

| Zn²⁺ | 4.5 - 6.0 | |

| Cu²⁺ | 5.9 - 7.2 | |

| Al³⁺ | 7.98 | |

| Fe³⁺ | 11.4 - 12.5 |

Note: Values are approximate and can vary with experimental conditions such as temperature, ionic strength, and pH. The general trend follows the Irving-Williams series for divalent metals (Mn < Fe < Co < Ni < Cu > Zn) and shows that trivalent cations like Fe³⁺ and Al³⁺ form significantly more stable complexes than divalent cations.

Key Experimental Protocols

Characterizing the stoichiometry and stability of metal-citrate complexes requires precise experimental techniques. The following sections detail the methodologies for three common and powerful methods.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the protonation constants of the ligand and the stability constants of the metal complexes. It involves monitoring the change in potential (or pH) of a solution containing the metal and ligand as a titrant (a strong base) is added.

Methodology:

-

Preparation of Solutions:

-

Titrant: Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

-

Analyte Solutions: Prepare a series of solutions in a constant ionic strength background electrolyte (e.g., 0.1 M KCl or KNO₃). These solutions should include: (a) a strong acid (for calibration), (b) the strong acid plus a known concentration of this compound, and (c) solution (b) plus a known concentration of the metal salt.

-

Metal-to-Ligand Ratios: To investigate different species, experiments should be run at various metal-to-ligand molar ratios (e.g., 1:1, 1:2, 1:5).

-

-

Instrumentation and Setup:

-

Use a high-precision pH meter or potentiometer with a combination glass electrode or separate indicator and reference electrodes.

-

Maintain a constant temperature using a double-walled titration vessel connected to a water bath.

-

Use a magnetic stirrer for continuous mixing and a precision burette for titrant delivery.

-

-

Titration Procedure:

-

Calibrate the electrode system using standard buffer solutions or by titrating a strong acid with a strong base to determine the standard electrode potential (E₀).

-

Immerse the electrode in the analyte solution and allow the reading to stabilize.

-

Add the titrant in small, precise increments. After each addition, wait for the potential/pH reading to become stable before recording the value and the total volume of titrant added.

-

Continue the titration well past the final equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate titration curves.

-

The curve for this compound alone is used to calculate its protonation constants (pKa values).

-

The displacement of the metal-citrate titration curve relative to the this compound-only curve indicates complex formation.

-

Use specialized software (e.g., HYPERQUAD, BEST) to perform a non-linear least-squares fit of the potentiometric data. The software models the equilibria in solution (protonation, complexation, hydrolysis) to refine the stability constants (log K) for the various metal-citrate species (e.g., ML, MLH, ML₂).

-

Caption: Experimental workflow for potentiometric titration.

UV-Visible Spectrophotometry (Method of Continuous Variations)

This method, also known as Job's Plot, is used to determine the stoichiometry of a metal-ligand complex in solution. It is applicable when the complex has a distinct absorption spectrum compared to the individual metal ion and ligand.

Methodology:

-

Preparation of Solutions:

-

Prepare equimolar stock solutions of the metal salt and this compound in a suitable buffer to maintain constant pH.

-

Prepare a series of solutions (e.g., 10-12 solutions) where the total molar concentration of metal plus citrate is held constant, but the mole fraction of each component varies systematically from 0 to 1. For example, if the total concentration is 1 mM, the solutions would range from (1 mM Metal + 0 mM Citrate) to (0 mM Metal + 1 mM Citrate).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Visible spectrophotometer.

-

First, scan the absorbance of the metal-only, citrate-only, and a mixed solution to identify a wavelength (λ_max) where the metal-citrate complex absorbs strongly, and the individual components absorb weakly.

-

Measure the absorbance of each solution in the series at this fixed wavelength. Use the buffer solution as a blank.

-

-

Data Analysis:

-

Correct the measured absorbance for any background absorbance from the free metal or ligand, if necessary. The corrected absorbance (Y) is proportional to the concentration of the complex.

-

Plot the corrected absorbance (Y-axis) against the mole fraction of the ligand (X_L) (or metal).

-

The resulting plot will typically show two linear portions that intersect. The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex.

-

For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex. A maximum at ~0.67 indicates a 1:2 (Metal:Citrate) complex, and a maximum at 0.75 indicates a 1:3 complex.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful thermodynamic technique that directly measures the heat released or absorbed during a binding interaction. A single ITC experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction, from which the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

-

Preparation of Solutions:

-

Crucial Step: Both the metal ion solution (in the sample cell) and the citrate solution (in the syringe) must be prepared in the exact same buffer to minimize heats of dilution, which can obscure the actual binding heat. This includes matching the pH to within 0.1 units.

-

Determine appropriate concentrations. A general starting point is to have the concentration of the species in the cell ([M]) be 10-30 times the expected dissociation constant (Kₑ), and the concentration of the titrant in the syringe ([L]) be 10-20 times the concentration in the cell.

-

Thoroughly degas all solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.

-

-

Instrumentation and Setup:

-

Use a sensitive Isothermal Titration Calorimeter. The instrument consists of a reference cell (containing buffer/water) and a sample cell, maintained at a constant temperature.

-

Load the metal solution into the sample cell and the citrate solution into the injection syringe.

-

-

Titration Procedure:

-

Allow the system to thermally equilibrate.

-

Perform a series of small, precisely timed injections (e.g., 20 injections of 2 µL each) of the citrate solution into the sample cell while stirring.

-

The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak corresponding to the binding event.

-

Continue injections until the binding sites on the metal are saturated and the heat signal diminishes to only the heat of dilution.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change for that injection.

-

Plot the heat per mole of injectant (kcal/mol) against the molar ratio of citrate to metal in the cell. This creates a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software. The fitting process yields the thermodynamic parameters: n (stoichiometry), Kₐ (1/Kₑ), and ΔH.

-

Conclusion

The chelation of metal ions by this compound is a complex, multi-faceted process governed by fundamental principles of coordination chemistry. The interaction is highly sensitive to pH, which controls the protonation state of the ligand and the formation of diverse mononuclear and polynuclear species. A thorough understanding of the stability constants and the application of precise experimental techniques such as potentiometric titration, spectrophotometry, and isothermal titration calorimetry are essential for researchers and developers seeking to harness and control the powerful chelating properties of this compound in pharmaceutical, biological, and industrial systems.

References

The Citric Acid Cycle: A Central Hub of Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, stands as a pivotal metabolic pathway at the heart of cellular respiration and energy production. This intricate series of enzymatic reactions, occurring within the mitochondrial matrix, serves as the final common pathway for the oxidation of carbohydrates, fats, and proteins.[1][2][3] Its central role extends beyond energy generation, providing essential precursors for a multitude of biosynthetic pathways.[1] This technical guide provides a comprehensive overview of the this compound cycle and its intricate connections with other key biochemical pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic networks.

Core Function and Interconnected Pathways

The primary function of the this compound cycle is to oxidize acetyl-CoA, derived from various fuel sources, to carbon dioxide, while capturing the released energy in the form of reduced coenzymes, namely NADH and FADH₂.[1] These high-energy electron carriers subsequently donate their electrons to the electron transport chain, driving the synthesis of the majority of the cell's ATP through oxidative phosphorylation.

The this compound cycle is not an isolated pathway but rather a dynamic hub intricately linked to numerous other metabolic processes. These connections are bidirectional, with pathways feeding intermediates into the cycle (anaplerosis) and drawing intermediates out for biosynthesis (cataplerosis).

Key Intersecting Pathways:

-

Glycolysis: The breakdown of glucose generates pyruvate, which is then oxidatively decarboxylated to form acetyl-CoA, the primary fuel for the this compound cycle.

-

Fatty Acid Oxidation (β-oxidation): The breakdown of fatty acids produces a significant amount of acetyl-CoA, directly feeding into the cycle.

-

Amino Acid Metabolism: The carbon skeletons of many amino acids can be converted into intermediates of the this compound cycle, such as α-ketoglutarate, succinyl-CoA, fumarate, and oxaloacetate, providing an alternative source of fuel and biosynthetic precursors.

-

Gluconeogenesis: Oxaloacetate, a key intermediate of the cycle, can be diverted to the synthesis of glucose.

-

Fatty Acid Synthesis: Citrate can be exported from the mitochondria to the cytosol, where it is cleaved to provide acetyl-CoA for the synthesis of fatty acids and cholesterol.

-

Heme Synthesis: Succinyl-CoA is a crucial precursor for the synthesis of porphyrins, the building blocks of heme.

-

Amino Acid Synthesis: α-ketoglutarate and oxaloacetate serve as precursors for the synthesis of several non-essential amino acids, including glutamate, glutamine, proline, arginine, aspartate, and asparagine.

Regulation of the this compound Cycle

The flux through the this compound cycle is tightly regulated to meet the energetic and biosynthetic demands of the cell. This regulation is primarily achieved through the allosteric control of three key enzymes:

-

Citrate Synthase: This enzyme catalyzes the first committed step of the cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate. It is inhibited by its product, citrate, as well as by ATP and NADH, which signal high energy status.

-

Isocitrate Dehydrogenase: This is a major regulatory point. It is allosterically activated by ADP (signaling low energy) and inhibited by ATP and NADH.

-

α-Ketoglutarate Dehydrogenase Complex: This multi-enzyme complex is inhibited by its products, succinyl-CoA and NADH, as well as by high levels of ATP.

Quantitative Insights into this compound Cycle Metabolism

The following tables summarize key quantitative data related to the this compound cycle, including enzyme kinetics and metabolic flux rates under different conditions.

Table 1: Kinetic Parameters of Key this compound Cycle Enzymes

| Enzyme | Substrate | K_m_ (µM) | V_max_ (units) | Source |

| Citrate Synthase (Rat Liver) | Acetyl-CoA | 16 | Not specified | |

| Oxaloacetate | 2 | Not specified | ||

| α-Ketoglutarate Dehydrogenase (Bovine Adrenals) | α-Ketoglutarate | 190 | Not specified | |

| CoA | 12 | Not specified | ||

| NAD⁺ | 25 | Not specified |

Table 2: Metabolic Flux Rates Through the this compound Cycle in Different Tissues

| Tissue/Condition | Flux Measurement | Value | Units | Source |

| Human Muscle (Rest) | TCA Cycle Flux | ~0.05 | mmol·kg⁻¹·min⁻¹ | |

| Human Muscle (Moderate Exercise) | TCA Cycle Flux | ~3.5 | mmol·kg⁻¹·min⁻¹ | |

| Human Muscle (Intense Exercise) | TCA Cycle Flux | ~5.0 | mmol·kg⁻¹·min⁻¹ | |

| Human Umbilical Vein Endothelial Cells (HUVEC) - Baseline | TCA Flux Rate | ~20% of glucose influx | Relative Rate | |

| Liver (Control Subjects) | Anaplerotic:TCA Flux Ratio (V_ANA_:V_TCA_) | ~1.4 ([¹³C]acetate tracer) | Ratio | |

| Liver (Control Subjects) | Anaplerotic:TCA Flux Ratio (V_ANA_:V_TCA_) | ~5 ([¹³C]propionate tracer) | Ratio |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound cycle and its associated pathways. Below are summaries of key experimental protocols.

Protocol 1: Quantification of this compound Cycle Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the simultaneous measurement of the concentrations of this compound cycle intermediates.

1. Sample Preparation:

- Homogenize tissue or cells in an ice-cold extraction buffer (e.g., 80% methanol).

- Centrifuge to pellet proteins and other macromolecules.

- Collect the supernatant containing the metabolites.

- Dry the supernatant under a stream of nitrogen gas.

2. Derivatization:

- Resuspend the dried metabolites in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to increase their volatility for GC analysis.

- Incubate at a specific temperature to ensure complete derivatization.

3. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

- Separate the metabolites based on their retention times on the GC column.

- Identify and quantify the metabolites based on their mass spectra and comparison to known standards.

Protocol 2: Citrate Synthase Activity Assay (Colorimetric)

This assay measures the activity of citrate synthase, a key enzyme of the cycle.

1. Principle:

- Citrate synthase catalyzes the reaction of acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA-SH).

- The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

2. Procedure:

- Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA.

- Add the sample (e.g., mitochondrial extract or cell lysate) to the reaction mixture.

- Initiate the reaction by adding oxaloacetate.

- Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

- Calculate the enzyme activity based on the rate of TNB formation.

Protocol 3: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

This powerful technique allows for the quantification of intracellular metabolic fluxes.

1. Cell Culture and Isotope Labeling:

- Culture cells in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine.

- Allow the cells to reach a metabolic and isotopic steady state.

2. Metabolite Extraction and Analysis:

- Quench metabolism rapidly and extract intracellular metabolites.

- Analyze the mass isotopomer distribution of key metabolites (e.g., amino acids derived from TCA cycle intermediates) using mass spectrometry (GC-MS or LC-MS).

3. Metabolic Modeling and Flux Calculation:

- Construct a metabolic network model that includes the relevant biochemical reactions.

- Use computational software to fit the measured mass isotopomer distributions to the model and estimate the metabolic flux rates through the different pathways.

Visualizing the Metabolic Network

The following diagrams, generated using the DOT language, illustrate the central role of the this compound cycle and its connections to other key metabolic pathways.

Caption: The core reactions of the this compound Cycle.

Caption: The this compound Cycle as a central metabolic hub.

Caption: Experimental workflow for ¹³C-Metabolic Flux Analysis.

References

The Citric Acid Cycle: A Core Engine of Cellular Metabolism and Energy Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Citric Acid Cycle, also known as the Krebs Cycle or Tricarboxylic Acid (TCA) Cycle, represents a pivotal hub in cellular metabolism.[1] Situated within the mitochondrial matrix of eukaryotic cells, this eight-step enzymatic pathway is the final common route for the oxidation of carbohydrates, lipids, and proteins.[2][3] It meticulously dismantles acetyl-CoA, a two-carbon molecule derived from these macronutrients, to generate a substantial portion of the cell's energy in the form of reducing equivalents and a direct high-energy phosphate compound.[1][4] Beyond its catabolic role in energy production, the cycle provides essential metabolic intermediates for a host of biosynthetic (anabolic) pathways, underscoring its central importance in maintaining cellular homeostasis.

The Core Pathway: A Step-by-Step Oxidation

The cycle is a closed loop of reactions that begins with the condensation of acetyl-CoA and oxaloacetate and concludes with the regeneration of oxaloacetate, ready to accept another acetyl-CoA molecule. For each molecule of glucose that enters cellular respiration, two molecules of pyruvate are formed during glycolysis, leading to the production of two acetyl-CoA molecules and therefore two turns of the this compound cycle.

The eight principal reactions of the this compound cycle are as follows:

-

Citrate Formation: The cycle commences with the irreversible condensation of a two-carbon acetyl group from acetyl-CoA with the four-carbon molecule oxaloacetate to form the six-carbon tricarboxylic acid, citrate. This reaction is catalyzed by citrate synthase.

-

Citrate Isomerization: Citrate is reversibly converted into its isomer, isocitrate, via an intermediate called cis-aconitate. The enzyme aconitase catalyzes this step.

-

First Oxidative Decarboxylation: Isocitrate is oxidized and decarboxylated to form the five-carbon molecule α-ketoglutarate. This reaction, catalyzed by isocitrate dehydrogenase, is a key regulatory step and produces the first molecules of CO2 and NADH.

-

Second Oxidative Decarboxylation: α-ketoglutarate undergoes another oxidative decarboxylation to form the four-carbon molecule succinyl-CoA. This reaction is catalyzed by the α-ketoglutarate dehydrogenase complex, releasing the second molecule of CO2 and generating the second molecule of NADH.

-

Substrate-Level Phosphorylation: Succinyl-CoA is converted to succinate by succinyl-CoA synthetase. This reaction is coupled with the phosphorylation of guanosine diphosphate (GDP) to form guanosine triphosphate (GTP), which can then be used to generate ATP. This is the only step in the cycle that directly produces a high-energy phosphate compound.

-

Oxidation of Succinate: Succinate is oxidized to fumarate by the enzyme succinate dehydrogenase. This reaction generates a molecule of flavin adenine dinucleotide (FADH2).

-

Hydration of Fumarate: A water molecule is added to fumarate to form malate, a reaction catalyzed by fumarase.

-

Regeneration of Oxaloacetate: Finally, malate is oxidized to regenerate oxaloacetate, catalyzed by malate dehydrogenase. This last step produces the third molecule of NADH.

The net result of one turn of the this compound cycle is the production of two molecules of CO2, three molecules of NADH, one molecule of FADH2, and one molecule of GTP (or ATP). These reduced coenzymes, NADH and FADH2, are crucial as they donate their electrons to the electron transport chain, driving the bulk of ATP synthesis through oxidative phosphorylation.

Energetics and Products